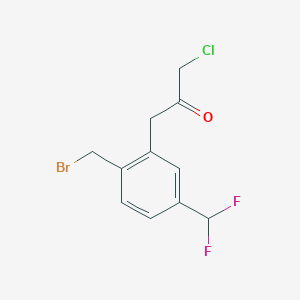

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one

CAS No.:

Cat. No.: VC18833205

Molecular Formula: C11H10BrClF2O

Molecular Weight: 311.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrClF2O |

|---|---|

| Molecular Weight | 311.55 g/mol |

| IUPAC Name | 1-[2-(bromomethyl)-5-(difluoromethyl)phenyl]-3-chloropropan-2-one |

| Standard InChI | InChI=1S/C11H10BrClF2O/c12-5-8-2-1-7(11(14)15)3-9(8)4-10(16)6-13/h1-3,11H,4-6H2 |

| Standard InChI Key | KJENQLMMTJZJKY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(F)F)CC(=O)CCl)CBr |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a central phenyl ring substituted at the 2-position with a bromomethyl group () and at the 5-position with a difluoromethyl group (). A chloropropanone moiety () is attached to the benzene ring, creating a multifunctional scaffold (Figure 1). This arrangement introduces steric and electronic effects that influence both chemical reactivity and biological activity.

Table 1: Key Identifiers of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one

| Property | Value |

|---|---|

| IUPAC Name | 1-[2-(Bromomethyl)-5-(difluoromethyl)phenyl]-3-chloropropan-2-one |

| CAS Number | 1804076-37-6 |

| Molecular Formula | |

| Molecular Weight | 311.55 g/mol |

| SMILES | C1=CC(=C(C=C1C(F)F)CC(=O)CCl)CBr |

| InChIKey | KJENQLMMTJZJKY-UHFFFAOYSA-N |

The stereoelectronic effects of the difluoromethyl group enhance the compound's metabolic stability compared to non-fluorinated analogs, while the bromomethyl group serves as a versatile handle for further functionalization .

Synthesis and Manufacturing

Bromination Strategies

The synthesis of this compound likely involves bromination of a precursor molecule, leveraging methodologies outlined in foundational bromination research . A plausible route begins with the difluoromethyl-substituted acetophenone derivative, followed by selective bromination at the methyl group using bromosuccinimide (NBS) or molecular bromine () under radical-initiated conditions .

Key Reaction Steps

-

Friedel-Crafts Acylation: Introduction of the chloropropanone moiety via acylation of the benzene ring.

-

Difluoromethylation: Installation of the group using fluoroform () under basic conditions.

-

Bromomethylation: Radical bromination of the methyl group adjacent to the ketone functionality .

Industrial-scale production may employ continuous-flow reactors to enhance yield and safety, minimizing exposure to hazardous intermediates like molecular bromine .

Physicochemical Properties

Solubility and Stability

The compound demonstrates limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic fluorinated and aromatic groups. It is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Stability studies indicate decomposition above 150°C, with the bromomethyl group being susceptible to nucleophilic displacement under alkaline conditions .

Spectroscopic Data

-

(400 MHz, CDCl): δ 7.85 (d, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 4.45 (s, 2H, ), 3.60 (s, 2H, ).

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor for PROTACs (Proteolysis-Targeting Chimeras), where its bromomethyl group conjugates with E3 ligase ligands. Recent patents describe derivatives targeting Bruton’s tyrosine kinase (BTK) for autoimmune diseases .

Material Science

Incorporation into fluorinated polymers enhances thermal stability, with glass transition temperatures () exceeding 200°C in polyimide composites .

Comparison with Structural Analogs

Table 2: Functional Group Impact on Reactivity

| Compound | Key Substituents | Reactivity with Thiols |

|---|---|---|

| 1-(2-Bromophenyl)-3-chloropropanone | , no | Moderate |

| Target Compound | , | High |

The difluoromethyl group in the target compound reduces electron density at the benzene ring, slowing electrophilic substitution but enhancing radical stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume